Ethyl 2-methyl-2-phenoxypropanoate
Overview
Description
Ethyl 2-methyl-2-phenoxypropanoate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is an ester, characterized by the presence of an ethyl group attached to a 2-methyl-2-phenoxypropanoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Ethyl 2-methyl-2-phenoxypropanoate can be synthesized through several synthetic routes. One common method involves the reaction of 1,1,1-trichloro-2-methyl-2-propanol with phenol in the presence of sodium hydroxide in acetone at room temperature. This is followed by the reaction of the resulting product with ethanol and thionyl chloride under heating conditions for six hours . Another method involves the reaction of ethanol, chlorobutanol, and phenol .
Chemical Reactions Analysis
Ethyl 2-methyl-2-phenoxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-methyl-2-phenoxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biochemical pathways and enzyme reactions.
Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-phenoxypropanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-methyl-2-phenoxypropanoate can be compared with other similar compounds, such as:
Methyl 2-phenoxypropanoate: This compound has a similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate: This compound has an additional methoxy group attached to the phenoxy ring.
Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate: This compound has two chlorine atoms attached to the phenoxy ring. These similar compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound in terms of its specific structure and reactivity.
Properties
IUPAC Name |
ethyl 2-methyl-2-phenoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11(13)12(2,3)15-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIIOGRUHSJKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171934 | |
Record name | Deschloroclofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18672-04-3 | |
Record name | Deschloroclofibrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018672043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deschloroclofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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